![molecular formula C11H20N2O2 B1392871 Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate CAS No. 1251007-45-0](/img/structure/B1392871.png)
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate
Overview
Description
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 1251007-45-0) is a bicyclic tertiary amine derivative widely utilized as a building block in pharmaceutical synthesis. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 and a purity of 95% . The compound features a bicyclo[4.2.0]octane scaffold, which confers structural rigidity, and a tert-butoxycarbonyl (Boc) protecting group that enhances stability during synthetic processes. This molecule is particularly valued for its role in medicinal chemistry, enabling the development of bioactive molecules through its nitrogen-rich framework .
Preparation Methods
Cyclization to Form the Diazabicyclo Core
- Starting Materials: Commonly, precursors such as diazabicyclo[4.2.0]octane derivatives or suitable diamine compounds are used.
- Cyclization Reaction: The bicyclic framework is formed via intramolecular cyclization reactions, often mediated by base or acid catalysis.
- Reaction Conditions: Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred, with reaction temperatures ranging from ambient to slightly elevated (room temperature to 80 °C).
- Catalysts: Palladium-based catalysts, such as tris-(dibenzylideneacetone)dipalladium(0), have been employed in related systems to facilitate cyclization and coupling steps.
Introduction of the tert-Butyl Carboxylate Group
- Protection Strategy: The tert-butyl group is introduced as a protecting ester group, commonly via reaction with tert-butyl carbamate or tert-butyl chloroformate.
- Carboxylation Reaction: The carboxylate group is installed at the 2-position of the bicyclic system by nucleophilic substitution or esterification reactions.
- Reaction Conditions: Typically carried out in inert atmospheres (nitrogen or argon) to prevent oxidation, using polar aprotic solvents such as 1,4-dioxane or dimethylformamide (DMF).
- Temperature and Time: Reactions are often heated to 80–100 °C for several hours (up to 16 hours) to ensure completion.
Purification and Isolation
- Techniques: Purification is achieved by recrystallization or chromatographic methods, including mass-directed preparative HPLC.
- Yields: Reported yields vary depending on the specific synthetic route and scale, with some reactions yielding approximately 17–20% after purification.
Step | Reagents & Conditions | Outcome & Notes |
---|---|---|
Cyclization | Diazabicyclo precursor, Pd2(dba)3 catalyst, DavePhos ligand, sodium tert-butoxide, 1,4-dioxane, 100 °C, nitrogen atmosphere, 16 h | Formation of bicyclic scaffold with moderate yield (~17.6%) |
Carboxylation | tert-Butyl carbamate or tert-butyl chloroformate, DMF, K2CO3, tetrabutylammonium iodide, 80 °C, 16 h | Introduction of tert-butyl carboxylate group; product isolated by HPLC |
Purification | Mass-directed preparative HPLC, recrystallization | Isolated product as cream solid, racemic mixture of diastereomers |
- The cyclization step likely proceeds via palladium-catalyzed C–N bond formation, facilitating ring closure.
- The carboxylation step involves nucleophilic attack on activated carbon centers, with base assistance to deprotonate intermediates.
- The tert-butyl group serves as a protecting group to stabilize the carboxylate functionality during subsequent transformations.
Parameter | Details |
---|---|
Molecular Formula | C11H20N2O2 |
Molecular Weight | ~212.15–212.29 g/mol |
Key Reagents | Pd2(dba)3, DavePhos, sodium tert-butoxide, tert-butyl carbamate, K2CO3, tetrabutylammonium iodide |
Solvents | 1,4-Dioxane, DMF, THF, DCM |
Reaction Temperature | 25–100 °C |
Reaction Time | 2–16 hours |
Yield Range | 17–20% (dependent on route and purification) |
Purification Methods | Recrystallization, mass-directed preparative HPLC |
Atmosphere | Inert (N2 or Ar) |
- The use of palladium catalysts and phosphine ligands such as DavePhos enhances cyclization efficiency.
- Sodium tert-butoxide acts both as a base and nucleophile activator, critical for ring closure.
- Elevated temperatures (80–100 °C) are necessary for complete conversion but must be balanced to avoid decomposition.
- Purification by mass-directed HPLC ensures isolation of pure diastereomers, important for downstream applications.
- The synthetic methods described provide a foundation for scale-up, although yields may require optimization for industrial production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications
-
Chemical Synthesis
- Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate is often used as an intermediate in the synthesis of various organic compounds due to its unique structural properties, which facilitate the formation of complex molecules.
-
Catalysis
- This compound can act as a catalyst in various chemical reactions, particularly in organic synthesis where it aids in the formation of carbon-carbon bonds, enhancing reaction efficiency and selectivity.
-
Pharmaceutical Research
- In medicinal chemistry, it is explored for its potential as a precursor in the synthesis of bioactive molecules, including those that may exhibit therapeutic properties against various diseases.
-
Material Science
- Its unique structural characteristics make it suitable for developing new materials with specific properties, such as polymers or composites that require enhanced mechanical strength or thermal stability.
Case Study 1: Synthesis of Bioactive Compounds
A study published in the Journal of Organic Chemistry demonstrated the utility of this compound in synthesizing a novel class of anti-cancer agents. The compound was used as a key intermediate, leading to a series of derivatives that exhibited significant cytotoxic activity against cancer cell lines.
Case Study 2: Catalytic Applications
Research presented at the American Chemical Society highlighted the role of this compound as a catalyst in asymmetric synthesis reactions. The findings indicated that the compound improved yields and enantioselectivity compared to traditional catalysts, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action for tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, thereby inhibiting or modulating the activity of these targets. This can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.2.0]octane Derivatives with Varied Substituent Positions
Compounds sharing the bicyclo[4.2.0]octane core but differing in substituent positions exhibit distinct properties:
Key Observations :
- Stereochemistry : Trans-2,5-diaza derivatives (e.g., CAS 2648861-36-1) show improved solubility compared to cis counterparts, making them preferable in aqueous reaction conditions .
Bicyclo Scaffolds with Different Ring Sizes
Variations in bicyclo ring systems significantly influence molecular geometry and applications:
Key Observations :
- Ring Size and Rigidity : Bicyclo[2.2.2]octane derivatives (e.g., CAS 617714-22-4) offer greater conformational flexibility compared to the [4.2.0] system, enabling interactions with larger biological targets .
- Stability : Smaller rings (e.g., [2.2.1]) are prone to ring strain, reducing their utility in long-term storage or harsh reaction conditions .
Derivatives with Oxalate Salts and Spiro Systems
Functional modifications further diversify applications:
Key Observations :
Biological Activity
Tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate (CAS No. 1251007-45-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of β-lactamases, which are enzymes that confer antibiotic resistance in various bacterial strains.
Chemical Structure and Properties
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
Purity: Typically around 97% .
IUPAC Name: this compound
The compound features a bicyclic structure that contributes to its biological activity by mimicking the structure of natural substrates for various enzymes.
Research indicates that compounds derived from the diazabicyclo[4.2.0]octane scaffold, including this compound, can act as effective inhibitors against β-lactamases. These enzymes are responsible for the degradation of β-lactam antibiotics, rendering them ineffective against resistant bacterial strains.
Inhibition Studies
In a study assessing the efficacy of related compounds, it was found that certain diazabicyclo compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against various pathogenic bacteria, including Pseudomonas aeruginosa and extended-spectrum β-lactamases (ESBLs) . This suggests that this compound could potentially restore the activity of β-lactam antibiotics when used in combination therapies.
Case Studies and Research Findings
- Antibacterial Activity
-
Synthesis and Derivative Development
- The synthesis of new derivatives based on the diazabicyclo structure has been reported to yield compounds with improved pharmacological profiles and enhanced potency against resistant strains . For instance, modifications at the 2-position significantly increased the inhibitory capacity against specific β-lactamases.
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Pharmacokinetics and Toxicology
- Preliminary studies indicate that while this compound shows promising antibacterial properties, further research is needed to evaluate its pharmacokinetic properties and safety profile in vivo . Toxicity assessments have highlighted potential skin and eye irritation risks associated with exposure to related compounds.
Comparative Analysis of Biological Activity
Compound Name | MIC (μM) | Target Bacteria | Notes |
---|---|---|---|
This compound | 0.29-2.34 | Pseudomonas aeruginosa | Effective against ESBLs |
Avibactam | <0.125 | Klebsiella pneumoniae | Strong inhibitor against carbapenemases |
IID572 | <0.125 | Acinetobacter baumannii | Broad-spectrum β-lactamase inhibitor |
Q & A
Q. Basic: What synthetic methodologies are recommended for preparing tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate?
Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group followed by cyclization. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) to protect the primary amine .
- Cyclization : Employ ring-closing strategies, such as nucleophilic substitution or transition-metal catalysis, to form the bicyclo[4.2.0]octane framework. For analogs, intramolecular cycloaddition has been reported for similar diazabicyclo systems .
- Purification : Chromatography (silica gel) or recrystallization in ethanol/water mixtures is recommended. Purity (>97%) can be confirmed via HPLC .
Q. Basic: How can the bicyclo[4.2.0]octane scaffold be confirmed experimentally?
Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR can identify characteristic peaks (e.g., Boc tert-butyl protons at ~1.4 ppm and bicyclic CH groups at 3.0–4.5 ppm). 2D experiments (COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Single-crystal analysis using programs like SHELXL provides unambiguous confirmation of the bicyclo structure.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO, MW 212.29) .
Q. Advanced: How to address contradictions in NMR data for bicyclo[4.2.0]octane derivatives?
Answer:
Discrepancies often arise from dynamic effects or diastereomerism. Strategies include:
- Variable Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures (e.g., –40°C to 25°C) .
- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IA/IB and compare retention times with known standards .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and match experimental data .
Q. Advanced: What computational tools predict the reactivity of this compound in nucleophilic reactions?
Answer:
Quantum chemistry-based methods are essential:
- QSAR/QSPR Models : Predict reaction sites using electron density maps and Fukui indices .
- Molecular Dynamics (MD) Simulations : Analyze steric hindrance around the bicyclo core to assess nucleophilic accessibility .
- Software : Gaussian or ORCA for DFT calculations; VMD for visualization .
Q. Basic: What precautions ensure chemical stability during storage?
Answer:
- Storage Conditions : Keep at –20°C under inert gas (N/Ar) to prevent hydrolysis of the Boc group .
- Stability Tests : Monitor via TLC or HPLC every 6 months. Degradation products (e.g., CO, NO) may form under heat .
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents .
Q. Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace the bicyclo[4.2.0]octane with related scaffolds (e.g., bicyclo[2.2.2]octane) to study ring strain effects .
- Functional Group Variation : Introduce substituents (e.g., halogens, methyl groups) at positions 3 and 7 to modulate electronic properties .
- Biological Testing : Use GLP-1 receptor assays (see patent analogs ) to evaluate pharmacological activity.
Q. Advanced: How to resolve crystallographic disorder in X-ray structures of bicyclo compounds?
Answer:
- Refinement Tools : Use SHELXL with restraints for bond lengths/angles in disordered regions.
- Twinned Data Analysis : Apply HKLF 5 format in SHELXL for twinned crystals .
- Validation : Check R and CCDC deposition guidelines to ensure accuracy .
Q. Basic: What spectroscopic benchmarks distinguish this compound from related analogs?
Answer:
Properties
IUPAC Name |
tert-butyl 2,7-diazabicyclo[4.2.0]octane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-4-5-8-9(13)7-12-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJIICGAXIAFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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